molecular formula C10H12ClN3O B1468333 1-(2-Chloropyridine-4-carbonyl)piperazine CAS No. 1354087-52-7

1-(2-Chloropyridine-4-carbonyl)piperazine

Cat. No. B1468333
CAS RN: 1354087-52-7
M. Wt: 225.67 g/mol
InChI Key: SRGRYAJKQMUDSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloropyridine-4-carbonyl)piperazine (1CP4CPZ) is an organic compound that has been studied for its potential applications in scientific research and lab experiments. 1CP4CPZ is a derivative of piperazine, a cyclic amine that has been used in the synthesis of a variety of drugs, and it belongs to a class of compounds known as pyridines. 1CP4CPZ has been used as a precursor to a variety of drugs, and its potential applications in research and lab experiments have been explored in recent years.

Scientific Research Applications

Pharmaceutical Applications

1-(2-Chloropyridine-4-carbonyl)piperazine: is a versatile intermediate in pharmaceutical chemistry. It’s used in the synthesis of various piperazine derivatives, which are crucial in the development of new drugs . Piperazine cores are found in a range of therapeutic agents, including antipsychotics, antihistamines, and antiretrovirals . The chloropyridine moiety can be further functionalized to create compounds with potential anticancer properties .

Agricultural Chemistry

In agriculture, chloropyridine derivatives serve as key intermediates for producing fungicides and insecticides . The reactivity of 1-(2-Chloropyridine-4-carbonyl)piperazine allows for the creation of compounds that protect crops from pests and diseases, contributing to increased agricultural productivity and food security.

Material Science

This compound’s unique reactivity profile makes it valuable in material science, particularly in the synthesis of novel polymers and coatings . Its incorporation into materials can lead to the development of new properties, such as increased durability or specialized functionality.

Chemical Synthesis

1-(2-Chloropyridine-4-carbonyl)piperazine: is employed as a building block in chemical synthesis, facilitating the construction of complex molecular architectures . It’s particularly useful in the late-stage functionalization of pharmaceuticals, where its introduction can significantly alter the pharmacological profile of a compound .

Biochemistry Research

In biochemistry, this compound is used to study enzyme-substrate interactions and the development of enzyme inhibitors . Its structural features allow it to mimic certain biological molecules, making it a valuable tool for probing biological pathways and identifying potential therapeutic targets.

Environmental Science

Derivatives of 1-(2-Chloropyridine-4-carbonyl)piperazine can be used in environmental science to develop sensors and assays for detecting pollutants and toxins . Its chemical properties enable it to bind selectively to various environmental contaminants, aiding in monitoring and remediation efforts.

properties

IUPAC Name

(2-chloropyridin-4-yl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O/c11-9-7-8(1-2-13-9)10(15)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGRYAJKQMUDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloropyridine-4-carbonyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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